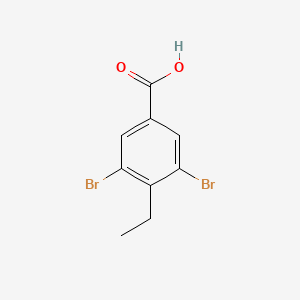

3,5-Dibromo-4-ethylbenzoic acid

Descripción general

Descripción

3,5-Dibromo-4-ethylbenzoic acid: is a chemical compound belonging to the family of benzoic acids. It appears as a white crystalline powder and is soluble in organic solvents such as ethanol and acetone. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Mecanismo De Acción

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

A related compound, 3,5-dibromo-4-hydroxybenzoate, has been studied and it was found that it undergoes catabolism via a new oxidative decarboxylation pathway . This might provide some insights into the potential pathways affected by 3,5-Dibromo-4-ethylbenzoic acid.

Análisis Bioquímico

Biochemical Properties

3,5-Dibromo-4-ethylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it acts as an inhibitor . The interaction involves hydrogen bonding, which is crucial for the inhibition of the enzyme’s activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function through similar binding mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the phenylpropane biosynthetic pathway, leading to changes in the production of phenolic acids . These changes can impact cellular metabolism and overall cell function, highlighting the compound’s potential as a modulator of biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atoms and ethyl group facilitate its binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with 17β-hydroxysteroid dehydrogenase type 3 involves hydrogen bonding, which inhibits the enzyme’s function . Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. Studies have shown that high doses of this compound can lead to cellular toxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylpropane biosynthetic pathway. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . The compound’s presence can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways. Studying these transport mechanisms provides insights into the compound’s cellular dynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-ethylbenzoic acid typically involves the bromination of 4-ethylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-4-ethylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Zinc and hydrochloric acid or sodium borohydride in an alcoholic medium.

Major Products:

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of 4-ethylbenzoic acid.

Aplicaciones Científicas De Investigación

3,5-Dibromo-4-ethylbenzoic acid is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Comparación Con Compuestos Similares

- 3,5-Dibromo-4-hydroxybenzoic acid

- 3,5-Dibromo-4-methylbenzoic acid

- 3,5-Dibromo-4-chlorobenzoic acid

Comparison: 3,5-Dibromo-4-ethylbenzoic acid is unique due to the presence of both bromine atoms and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not fulfill. For instance, the ethyl group can influence the compound’s solubility and reactivity, differentiating it from its hydroxy, methyl, or chloro analogs .

Actividad Biológica

3,5-Dibromo-4-ethylbenzoic acid (C9H8Br2O2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, molecular interactions, and implications for further research.

This compound is characterized by the presence of two bromine atoms and an ethyl group attached to a benzoic acid structure. Its molecular structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. A notable derivative, ethyl 3,5-dibromoorsellinate, has shown significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an inhibition zone of 30 mm against MRSA at a concentration of 1 mg/mL, indicating strong antibacterial potential .

Table 1: Antibacterial Spectrum of Ethyl 3,5-Dibromoorsellinate

| No. | Bacteria | DMSO (mm) | Apramycin (mm) | Ethyl 3,5-Dibromoorsellinate (mm) |

|---|---|---|---|---|

| 1 | Escherichia coli | 0 | 22 | 0 |

| 2 | Enterobacter cloaceae | 0 | 22 | 0 |

| 3 | Acinetobacter baumannii | 0 | 20 | 0 |

| 4 | Pseudomonas aeruginosa | 0 | 27 | 0 |

| 5 | Klebsiella pneumoniae | 0 | 24 | 0 |

| 6 | Enterococcus faecium | 0 | 17 | 0 |

| 7 | S. aureus ATCC 25923 | 0 | 22 | 31 |

| 8 | MRSA | 0 | 23 | 30 |

This table illustrates the selective antibacterial activity of ethyl derivatives against specific bacterial strains while showing no inhibition on others like E. coli and P. aeruginosa .

The mechanism underlying the antibacterial activity involves the compound's ability to bind with penicillin-binding proteins (PBPs) in bacteria such as MRSA. Molecular docking studies suggest that ethyl dibromoorsellinate binds effectively with PBP2A, which plays a crucial role in bacterial cell wall synthesis . The free energy of binding was reported to be between -42.5 to -45.7 kcal/mol, indicating a strong interaction.

Case Studies

In a time-kill study involving MRSA, ethyl dibromoorsellinate demonstrated bacteriostatic effects at lower concentrations (4× and 8× MIC). However, at higher concentrations (8× MIC), it exhibited bactericidal activity by significantly reducing viable cell counts over a period of time . This dual action highlights its potential as a therapeutic agent in treating resistant bacterial infections.

Conclusion and Future Directions

The biological activity of This compound and its derivatives presents promising avenues for antibiotic development, particularly against resistant strains like MRSA. Future research should focus on:

- In vivo studies to assess efficacy and safety.

- Exploration of other derivatives for broader antibacterial spectra.

- Investigating anti-inflammatory properties to understand additional therapeutic potentials.

Propiedades

IUPAC Name |

3,5-dibromo-4-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSTVDXADOMKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.